REACTION_CXSMILES
|
N#N.Br[C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.CC1(C)C(C)(C)OB([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[NH2:23])O1.C([O-])(O)=O.[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23] |f:3.4,6.7.8.9.10|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=C(C=CC=C1)N)C
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Name
|
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
837 mg
|
Type
|
reactant
|
Smiles
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BrC=1SC=CC1
|
Name
|
|
Quantity
|
42 mL
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Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
297 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After 10 min stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
AB427 (The following reaction
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Type
|
CUSTOM
|
Details
|
degas the reaction mixture carefully (5 times)
|
Type
|
CUSTOM
|
Details
|
flush with N2
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Type
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CUSTOM
|
Details
|
flush with N2
|
Type
|
STIRRING
|
Details
|
Stir the mixture for 3 h at 95° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
remove solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
partition the residue between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
Extract the separated aqueous layer with EtOAc (3 times)
|
Type
|
WASH
|
Details
|
Wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry it with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purify the crude product by flash chromatography (silica gel 60, CyH/EtOAc 15+1]
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |